N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-phenylisoxazole-3-carboxamide
Description
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Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-5-phenyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c27-21(18-13-20(29-25-18)15-7-2-1-3-8-15)23-14-16-9-6-12-26(16)22-24-17-10-4-5-11-19(17)28-22/h1-5,7-8,10-11,13,16H,6,9,12,14H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETZTCDWRXVGEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)C4=NOC(=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-phenylisoxazole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the existing literature on its biological activity, including synthesis methods, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
The compound features a unique structural composition that includes:
- Benzo[d]oxazole moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Pyrrolidine ring : Often associated with various pharmacological effects.
- Isosazole carboxamide group : This functional group can enhance the compound's interaction with biological targets.
Molecular Formula : C16H16N4O3
Molecular Weight : 312.32 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the benzo[d]oxazole intermediate .
- Synthesis of the pyrrolidine derivative .
- Coupling reactions to form the final product , often utilizing specific catalysts and controlled reaction conditions to optimize yield and purity.
Antimicrobial Activity
Preliminary studies suggest that derivatives of compounds containing similar structural motifs exhibit significant antimicrobial properties. For instance, compounds with benzo[d]oxazole and pyrrolidine scaffolds have shown promising activity against various bacterial strains, indicating that this compound may possess similar effects.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15.62 µg/mL |
| Compound B | Escherichia coli | 32 µg/mL |
| N-(...)-5-phenylisoxazole | Pseudomonas aeruginosa | TBD |
Antitumor Activity
The benzo[d]oxazole moiety is associated with antitumor properties. Research has indicated that compounds with this structure can inhibit tumor cell proliferation through various mechanisms, such as inducing apoptosis or inhibiting angiogenesis. Future studies are required to elucidate the specific pathways involved for this compound.
While specific mechanisms for this compound are not yet fully understood, compounds with similar structures have been shown to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular metabolism or signaling pathways.
- Receptor Binding : It could function as a ligand for receptors that mediate cellular responses, potentially affecting pathways related to inflammation or cancer progression.
Comparative Studies
Comparative studies with similar compounds provide insight into the potential efficacy and safety profiles of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Benzo[d]oxazole + Pyrrolidine | Antitumor activity |
| Compound B | Benzothiazole + Piperidine | Antidepressant effects |
| Compound C | Indole + Propanamide | Anti-inflammatory properties |
Case Studies
Recent investigations have explored the biological activity of structurally related compounds:
- Study on Benzimidazole Derivatives : A study demonstrated that benzimidazole derivatives exhibited strong antimicrobial activity against Listeria monocytogenes, suggesting that modifications in the chemical structure can enhance biological efficacy .
- Antitumor Evaluation : Another study focused on isoxazole derivatives indicated potential antitumor properties, emphasizing the importance of structural variations in enhancing pharmacological effects .
Preparation Methods
Cycloaddition Approaches
The 3,5-disubstituted isoxazole core is typically synthesized via 1,3-dipolar cycloaddition between nitrile oxides and alkynes. A regioselective copper(I)-catalyzed method enables the reaction of in situ-generated nitrile oxides with terminal acetylenes to yield 3,5-disubstituted isoxazoles. For example, phenylacetylene reacts with chlorobenzaldehyde-derived nitrile oxide under Cu(I) catalysis to form 5-phenylisoxazole-3-carbonitrile, which is hydrolyzed to the carboxylic acid.
Alternative Methods :
- Ultrasound-assisted synthesis : Huang et al. (2014) reported a catalyst-free, high-yield synthesis of 3-alkyl-5-aryl isoxazoles under ultrasound irradiation, reducing reaction times to 15–30 minutes.
- Ionic liquid (IL) mediation : Valizadeh et al. (2009) demonstrated the use of butylmethylimidazolium salts ([BMIM]X) as recyclable solvents for isoxazole synthesis from β-diketones and hydroxylamine.
Functional Group Interconversion
The 3-cyano group of 5-phenylisoxazole-3-carbonitrile is hydrolyzed to the carboxylic acid using acidic or basic conditions:
$$
\text{5-Phenylisoxazole-3-carbonitrile} \xrightarrow[\text{HCl, H}_2\text{O}]{80^\circ\text{C}} \text{5-Phenylisoxazole-3-carboxylic acid}
$$
Yields typically exceed 85% under refluxing hydrochloric acid.
Synthesis of 1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methylamine
Benzo[d]oxazole Ring Construction
The benzo[d]oxazole moiety is synthesized via cyclocondensation of 2-aminophenol derivatives with carboxylic acid derivatives or aldehydes. A scalable method involves:
- Borylation of 5-bromobenzo[d]oxazol-2-amine :
A Suzuki-Miyaura coupling precursor is prepared by reacting 5-bromobenzo[d]oxazol-2-amine with bis(pinacolato)diboron in 1,4-dioxane using PdCl₂(dppf) and KOAc. - Palladium-catalyzed cross-coupling :
The boronic ester intermediate couples with pyrrolidine derivatives under Pd(PPh₃)₄ catalysis.
Pyrrolidine Functionalization
The pyrrolidine ring is introduced via reductive amination or nucleophilic substitution:
- Reductive amination : Reacting 2-pyrrolidinone with benzaldehyde derivatives under hydrogenation conditions forms the N-benzylpyrrolidine intermediate.
- Methylamine introduction : The primary amine is installed via Gabriel synthesis or through a Curtius rearrangement of a carboxylic acid intermediate.
Amide Bond Formation
The final step involves coupling 5-phenylisoxazole-3-carboxylic acid with 1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methylamine. Standard peptide coupling agents are employed:
| Coupling Agent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| EDCl/HOBt | DMF | 0°C → RT | 92% | |
| DCC/DMAP | CH₂Cl₂ | RT | 88% | |
| T3P | THF | 40°C | 95% |
Mechanistic Insight : The activation of the carboxylic acid as an acyloxyphosphonium intermediate (T3P) facilitates efficient nucleophilic attack by the amine.
Optimization and Scalability Challenges
Regioselectivity in Isoxazole Synthesis
Copper catalysis ensures >95% regioselectivity for 3,5-disubstitution, whereas uncatalyzed methods risk regioisomeric byproducts.
Purification Strategies
Green Chemistry Considerations
- Solvent recycling : Ionic liquids ([BMIM]X) and deep eutectic solvents (ChCl:urea) reduce environmental impact.
- Catalyst recovery : Pd catalysts are recovered via filtration and reused with <5% activity loss.
Analytical Characterization
Critical spectroscopic data for the target compound:
Q & A
Q. What role do hydrogen-bonding motifs play in crystallography studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
